molecular formula C23H21O3P B082340 Ethyl (triphenylphosphoranylidene)pyruvate CAS No. 13321-61-4

Ethyl (triphenylphosphoranylidene)pyruvate

Cat. No. B082340
CAS RN: 13321-61-4
M. Wt: 376.4 g/mol
InChI Key: OQLOPRPWPANPIE-UHFFFAOYSA-N
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Description

Ethyl (triphenylphosphoranylidene)pyruvate (ETPP) is an organic compound that contains a phosphorus atom bonded to three phenyl groups and an ethyl ester group . It is a yellowish powder that is soluble in organic solvents like benzene and dichloromethane.


Synthesis Analysis

ETPP can be synthesized by reacting triphenylphosphine with ethyl pyruvate in the presence of a strong acid catalyst. The reaction produces ETPP as a yellowish powder.


Molecular Structure Analysis

The linear formula of ETPP is (C6H5)3P=CHCOCO2C2H5 . It has a molecular weight of 376.38 .


Chemical Reactions Analysis

ETPP is used as a reactant for Wittig condensation and the chemoenzymic preparation of hexafluoroleucine and tetrafluoroleucine . It is also used in the synthesis of ahiral and chiral cyclic dehydro-α-amino acid derivatives through nucleophilic addition .


Physical And Chemical Properties Analysis

ETPP has a molar mass of 332.32 g/mol and a melting point of 195-197°C. It is a stable compound that does not decompose at room temperature. The compound is hygroscopic and absorbs water from the atmosphere. It is also sensitive to light and should be stored in a dark place to prevent decomposition.

Scientific Research Applications

  • Synthesis of Pyrrolo[4,3,2-ij]isoquinoline Derivatives : Ethyl (triphenylphosphoranylidene)pyruvate has been used to synthesize derivatives of pyrrolo[4,3,2-ij]isoquinoline, a compound potentially valuable in medicinal chemistry, through a consecutive Aza-Wittig/Electrocyclic Ring-Closure/Intramolecular Acylation process (Molina, Alajarín, & Vidal, 1992).

  • Creation of α-Acetylenic Esters : It's involved in the formation of α-acetylenic esters like ethyl 4,4,4-trifluorotetrolate, which are significant in various chemical transformations and potentially in pharmaceutical applications (Hamper, 2003).

  • Formation of Cyclic Oxalyl Ylides : In reactions with 5-aryl-2,3-furandiones, ethyl (triphenylphosphoranylidene)pyruvate forms deeply colored, resonance-stabilized cyclic oxalyl ylides, indicating its utility in synthesizing complex organic molecules (Koz’minykh et al., 1993).

  • Synthesis of Quinolones : It's used in the synthesis of quinolones, important compounds in the pharmaceutical industry, particularly for their antibacterial properties. The process involves a highly selective and sequential manner leading to pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).

  • Synthesis of Fused Carbazoles : Ethyl (triphenylphosphoranylidene)pyruvate participates in the aza Wittig-type reaction leading to the synthesis of fused carbazoles, a class of compounds with potential pharmacological activities (Molina, Fresneda, & Almendros, 1991).

  • Crystal Structure Analysis : Its derivatives have been studied for their crystal structures to understand better molecular conformations and interactions, which is crucial in designing and synthesizing new materials (Castañeda et al., 2007).

  • Synthesis of Advanced Materials : It's used in synthesizing Janus diones, like dicyclopenta[b,g]naphthalene-1,3,6,8(2H,7H)-tetraone, which are precursors for molecular and polymeric advanced materials (Niebel, Lokshin, & Khodorkovsky, 2008).

Safety And Hazards

ETPP is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLOPRPWPANPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327344
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (triphenylphosphoranylidene)pyruvate

CAS RN

13321-61-4
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Ernest, J Gosteli, CW Greengrass… - Journal of the …, 1978 - ACS Publications
… Reaction of 11 with ethyl triphenylphosphoranylidene pyruvate (in glyme, at ambient temperature) resulted in cleavage of the SS bond and formation of the new phosphorane 12 (90%).…
Number of citations: 207 pubs.acs.org
H Biava, N Budisa - Tetrahedron Letters, 2013 - Elsevier
The introduction of fluorinated amino acid carrying a CF 3 moiety in therapeutical agents and protein engineering requires the accessibility of highly pure chiral samples in order to …
Number of citations: 6 www.sciencedirect.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org
B Eftekhari-Sis, M Zirak - Chemical reviews, 2015 - ACS Publications
… The reaction of the 2,5-anhydroallose 201 with ethyl triphenylphosphoranylidene pyruvate at 90 C for 2 days gave both diastereoisomers 203 via internal Michael addition of α,β-…
Number of citations: 136 pubs.acs.org
R Jamieson - 2013 - atrium.lib.uoguelph.ca
Various compounds were studied with solid-state 119Sn and 31P NMR spectroscopy and quantum chemical calculations. Connections were made between the shielding tensors and …
Number of citations: 2 atrium.lib.uoguelph.ca
HP Chiu - 2008 - search.proquest.com
Highly fluorinated amino acids have been used to enhance protein stability. The reason has been attributed to higher hydrophobicity of fluorocarbons. However, the source of enhance …
Number of citations: 0 search.proquest.com
BM Paine - 2005 - search.proquest.com
This thesis describes the development of ruthenium N-heterocyclic carbine complexes, their CH activation processes and applications in catalysis. The dihydride ruthenium N-…
Number of citations: 5 search.proquest.com
WH Johnson Jr - 1997 - search.proquest.com
… A mixture containing diethyl formylsuccinate (2.7 g, 13.3 mmol), ethyl triphenylphosphoranylidene-pyruvate (5.0, 133 mmol), and benzoic acid (1.0 g, 82 mmol) was stirred …
Number of citations: 0 search.proquest.com
EW COLVIN - The Chemistry of P-Lactams - Springer
… Reaction of (75) with ethyl triphenylphosphoranylidene pyruvate resulted in cleavage of the SS bond with formation of the new phosphorane (76). Borohydride reduction of (76) in an …
Number of citations: 0 link.springer.com
LN Aldrich - 2012 - search.proquest.com
I would like to take a moment to acknowledge the individuals whose guidance and support have enabled me to complete the work within this dissertation and also those who have …
Number of citations: 2 search.proquest.com

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